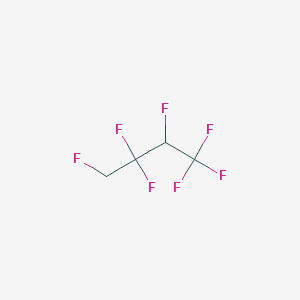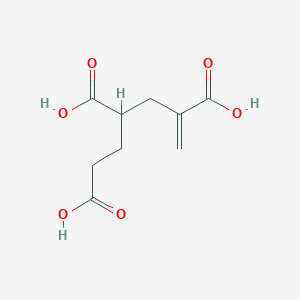
3-Amino-2-chloro-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-chloro-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of an amino group, a chlorine atom, and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-1-phenylbut-2-en-1-one typically involves the condensation reaction of benzoylacetone with 4-chloroaniline. This reaction is catalyzed by a small amount of formic acid, which facilitates the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the condensation reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloro-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Condensation Reactions: Acidic or basic catalysts are often employed.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while condensation reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3-Amino-2-chloro-1-phenylbut-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-1-phenylbut-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and butenone moieties can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its overall biological activity.
Comparison with Similar Compounds
(2Z)-3-Amino-1-phenylbut-2-en-1-one: This compound is structurally similar but lacks the chlorine atom.
4-Phenyl-3-buten-2-one: This compound has a similar butenone backbone but lacks the amino and chlorine groups.
Uniqueness: 3-Amino-2-chloro-1-phenylbut-2-en-1-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
52264-97-8 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-amino-2-chloro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H10ClNO/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |
InChI Key |
LNGWDEJHJRHTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C1=CC=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















